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Compound of Interest

Compound Name: 4-Fluoro-3-nitrotoluene

Cat. No.: B1295202 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-fluoro-3-
nitrotoluene (CAS No. 446-11-7), a key intermediate in the synthesis of pharmaceuticals and

agrochemicals. This document is intended for researchers, scientists, and professionals in drug

development and chemical synthesis, offering detailed spectral information and the

methodologies for its acquisition.

Molecular Structure and Properties
Chemical Formula: C₇H₆FNO₂ Molecular Weight: 155.13 g/mol Appearance: Pale yellow solid

The structure of 4-fluoro-3-nitrotoluene, featuring a toluene backbone substituted with a

fluorine atom and a nitro group, gives rise to a distinct spectroscopic fingerprint. Understanding

these spectral characteristics is crucial for quality control, reaction monitoring, and structural

elucidation.

Spectral Data
The following sections present the available nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for 4-fluoro-3-nitrotoluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1295202?utm_src=pdf-interest
https://www.benchchem.com/product/b1295202?utm_src=pdf-body
https://www.benchchem.com/product/b1295202?utm_src=pdf-body
https://www.benchchem.com/product/b1295202?utm_src=pdf-body
https://www.benchchem.com/product/b1295202?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by

analyzing the chemical environment of hydrogen atoms.

Table 1: ¹H NMR Spectral Data for 4-Fluoro-3-nitrotoluene

Chemical Shift (ppm) Assignment

7.86 Aromatic H (H-2)

7.42 Aromatic H (H-6)

7.18 Aromatic H (H-5)

2.42 Methyl H (-CH₃)

Solvent: CDCl₃, Instrument Frequency: 89.56

MHz

Note on ¹³C NMR: Despite a thorough search of available spectroscopic databases,

experimental ¹³C NMR data for 4-fluoro-3-nitrotoluene was not readily available.

Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing

vibrations of the chemical bonds. This technique is highly effective for identifying the functional

groups present in a compound.

While a quantitative list of absorption peaks was not available in the searched resources, the

expected characteristic IR absorptions for 4-fluoro-3-nitrotoluene, based on its functional

groups, are as follows:

Aromatic C-H stretch: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretch (from -CH₃): Expected in the 3000-2850 cm⁻¹ range.

Nitro group (NO₂) asymmetric and symmetric stretching: Strong absorptions are expected

around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. These are characteristic and

strong indicators of the nitro functionality.
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Aromatic C=C stretching: Multiple bands of variable intensity are expected in the 1600-1450

cm⁻¹ region.

C-F stretch: A strong absorption band is anticipated in the 1250-1000 cm⁻¹ range.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Table 2: Mass Spectrometry Data for 4-Fluoro-3-nitrotoluene
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m/z Relative Intensity (%)

30 12.9

39 11.0

51 9.6

57 22.0

59 8.8

62 6.2

63 16.5

77 18.9

81 11.1

83 77.7

89 9.1

95 11.8

97 38.9

107 20.8

108 14.1

109 62.6

125 12.6

155 100.0 (Molecular Ion)

156 8.4

Ionization Method: Electron Ionization (EI) at 75

eV

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectral data presented

above.

NMR Spectroscopy Protocol (for solid samples)
Sample Preparation:

Accurately weigh 5-25 mg of the 4-fluoro-3-nitrotoluene sample for ¹H NMR (50-100 mg

for ¹³C NMR) into a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃).

Ensure complete dissolution of the sample, using gentle vortexing or sonication if

necessary.

If any particulate matter is present, filter the solution through a small cotton plug in a

Pasteur pipette.

Transfer the clear solution into a clean 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR probe.

Data Acquisition:

Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the

magnetic field.

Shimming: The magnetic field homogeneity is optimized, either manually or automatically,

to achieve sharp spectral lines.

Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H)

to maximize signal reception.
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Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number

of scans, spectral width, relaxation delay) and initiate data collection.

Processing: After acquisition, a Fourier transform is applied to the raw data (Free Induction

Decay - FID) to generate the frequency-domain NMR spectrum. Phase and baseline

corrections are then applied.

IR Spectroscopy Protocol (Thin Solid Film Method)
Sample Preparation:

Dissolve a small amount (approx. 50 mg) of 4-fluoro-3-nitrotoluene in a few drops of a

volatile solvent (e.g., methylene chloride or acetone) in a small vial.

Using a pipette, apply a drop of this solution onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).

Allow the solvent to completely evaporate, leaving a thin, solid film of the sample on the

plate.

Instrument Setup:

Place the salt plate into the sample holder of the FT-IR spectrometer.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment to subtract

atmospheric and instrumental interferences.

Acquire the sample spectrum.

The resulting spectrum is typically plotted as percent transmittance versus wavenumber

(cm⁻¹).

Mass Spectrometry Protocol (Electron Ionization - for
solids)

Sample Introduction:
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For a non-volatile solid like 4-fluoro-3-nitrotoluene, the sample is typically introduced

directly into the ion source using a solids probe.

A small amount of the sample is placed in a capillary tube at the tip of the probe.

Instrument Setup:

The mass spectrometer is operated under a high vacuum to allow for the manipulation of

ions.

The ion source is heated to a temperature sufficient to vaporize the sample from the

probe.

Ionization and Analysis:

In the ion source, the gaseous sample molecules are bombarded with a high-energy beam

of electrons (typically 70 eV for EI), leading to the formation of a molecular ion and various

fragment ions.

The positively charged ions are accelerated out of the ion source and into the mass

analyzer.

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection and Spectrum Generation:

The separated ions are detected, and a signal proportional to the number of ions at each

m/z value is recorded.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound such as 4-fluoro-3-nitrotoluene.
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Caption: Workflow for Spectroscopic Analysis.
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[https://www.benchchem.com/product/b1295202#4-fluoro-3-nitrotoluene-spectral-data-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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